2-(3-Aminophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one
Description
2-(3-Aminophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is a benzoxazinone derivative characterized by a fused benzoxazine core substituted with a 3-aminophenyl group at the 2-position. Benzoxazinones are heterocyclic compounds with a wide range of biological activities, including kinase inhibition, phosphodiesterase (PDE) modulation, and herbicidal properties .
Below, we compare this compound with similar benzoxazinone derivatives in terms of synthesis, physicochemical characteristics, and bioactivity.
Properties
IUPAC Name |
2-(3-aminophenyl)-2,3-dihydro-1,3-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-10-5-3-4-9(8-10)14-16-13(17)11-6-1-2-7-12(11)18-14/h1-8,14H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZVGBJHJAVAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminophenol with phthalic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxazinone compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors and other advanced techniques may be employed to enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.
Substitution: The aminophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced oxazinones, and substituted aminophenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzoxazinones, including 2-(3-Aminophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one. The compound has shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays demonstrated significant inhibition of bacterial growth with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Potential
Research indicates that benzoxazinones possess anticancer properties. The structure of this compound allows it to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's . The structure-activity relationship studies indicate that modifications to the amino group can enhance enzyme inhibitory activity.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzoxazinones, including this compound, demonstrated its effectiveness against MRSA strains. The compound was tested alongside standard antibiotics, revealing a synergistic effect when combined with certain beta-lactams. This suggests potential for use in combination therapies .
Case Study 2: Anticancer Activity
In a mouse model of cancer, administration of this compound resulted in significant tumor reduction compared to controls. The study highlighted its mechanism involving apoptosis induction and cell cycle arrest at the G0/G1 phase. Further exploration into its pharmacokinetics and safety profile is ongoing .
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
NSC777205 and NSC777207
These derivatives feature a 3-(4-chloro-2-fluorophenyl) group and a 7-methoxy substituent (NSC777207). Both satisfy Lipinski's rules for drug-likeness, with favorable lipophilicity (LogP ~3.5) and blood-brain barrier (BBB) permeability. NSC777205 exhibits 2-fold higher BBB permeation than NSC777207, attributed to reduced polarity from the absence of the methoxy group .
3-Benzyl-2,2-dimethyl-2H-benzo[e][1,3]oxazin-4(3H)-one
This analog (CAS 109274-19-3) contains a benzyl group and dimethyl substitution on the oxazine ring, enhancing steric bulk and lipophilicity .
ZnCl₂-Promoted Domino Reactions
Spiro-heterocyclic benzo[e][1,3]oxazin-4(3H)-ones are synthesized via ZnCl₂-catalyzed reactions of 2-hydroxybenzonitriles with ketones, yielding diverse fused structures .
- Comparison: The target compound likely requires condensation of salicylic acid derivatives with 3-aminophenylamine, followed by cyclization, as seen in NSC777205/207 synthesis .
Pd/C–Cu-Mediated Coupling-Cyclization
Compounds like 45a-d and 46 (PDE4B inhibitors) are synthesized by coupling indole/benzofuran moieties with a benzoxazinone core using Pd/C–Cu catalysts .
- Comparison: The 3-aminophenyl group in the target compound could be introduced via similar coupling strategies, enabling modular synthesis.
PDE4B Inhibition
Compound 44 (Figure 21) and derivatives 45a-d show PDE4B inhibition via H-bonding interactions between the benzoxazinone carbonyl and His234/Gln443 residues. Compound 44 increased cAMP levels 5-fold at 30 µM, comparable to rolipram (9-fold) .
- Comparison: The 3-aminophenyl group may enhance interactions with PDE4B’s hydrophobic pockets, though its exact potency requires experimental validation.
Herbicidal Activity
Isoindoline-1,3-dione-substituted benzoxazinones (e.g., C10, C12) exhibit >80% weed control at 75 g/ha, attributed to ester groups improving bioavailability .
- Comparison: The amino group in the target compound may reduce herbicidal efficacy compared to ester-containing analogs but could enable derivatization into prodrugs.
Data Tables
Table 1. Physicochemical Properties of Selected Benzoxazinones
*Estimated based on structural analogs.
Biological Activity
2-(3-Aminophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one, a compound with the molecular formula C14H12N2O2, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Structure : The compound features a benzo[e][1,3]oxazine core with an amino group attached to a phenyl ring.
- CAS Number : 408508-64-5
- Physical Properties : The compound is characterized by its melting point and solubility in various solvents, which are critical for its biological evaluation.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzoxazinones exhibit significant antimicrobial properties. For example, compounds synthesized from related structures showed activity against various bacterial strains and fungi, including Candida albicans . While specific data on this compound is limited, its structural analogs suggest potential similar activity.
Antioxidant Activity
The antioxidant properties of benzoxazinones have been investigated using assays such as DPPH and ABTS. Compounds with similar structures demonstrated strong radical scavenging abilities, indicating potential neuroprotective effects against oxidative stress . The neuroprotective activity was particularly noted in neuronal cell lines exposed to oxidative insults, suggesting that this compound may also exhibit these beneficial effects.
Anticancer Potential
The anticancer activity of benzoxazinones has been explored extensively. For instance, certain derivatives have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 and HepG2 . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression. Although direct studies on this compound are scarce, its structural characteristics align with those of known anticancer agents.
Study 1: Antimicrobial Evaluation
A recent investigation focused on synthesizing various benzoxazinones and evaluating their antimicrobial efficacy. Among these compounds, several exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests that this compound could possess similar antimicrobial properties.
Study 2: Neuroprotective Effects
In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that certain benzoxazinone derivatives significantly reduced intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential under oxidative stress conditions . These findings highlight the potential neuroprotective role that this compound may play.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-(3-aminophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one, and how can reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions. For example, anthranilic acid derivatives react with benzoyl chloride in pyridine, followed by NaHCO₃ treatment and recrystallization in ethanol . Reaction optimization includes adjusting stoichiometry (e.g., 0.2 mol benzoyl chloride per 0.1 mol anthranilic acid) and monitoring via TLC with cyclohexane:ethyl acetate (2:1). Lower yields may arise from incomplete cyclization or side reactions, necessitating purification via silica gel chromatography .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion ([M]⁺) with a mass accuracy of ±0.0033 Da (e.g., C₁₆H₁₉NO₂: calcd 257.1416, found 257.1449) . Complement with IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1660 cm⁻¹) . For purity, employ HPLC (>98%) and ¹H-NMR to confirm proton environments matching the expected structure .
Q. What preliminary assays are recommended to evaluate its biological potential?
- Methodological Answer : Screen for antitubercular activity using microplate Alamar Blue assays (MABA) against M. tuberculosis H37Rv, with IC₅₀ values compared to standard drugs like isoniazid. Assess antibacterial activity via broth microdilution against Gram-positive and Gram-negative strains, reporting minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can diastereomeric mixtures of this compound be resolved, and what analytical tools are critical?
- Methodological Answer : Diastereomers (e.g., 7:1:7:1 ratio) may form during synthesis due to chiral centers . Use preparative HPLC with chiral columns or fractional crystallization. Characterize via ¹³C-NMR to distinguish stereoisomers and X-ray crystallography for absolute configuration determination .
Q. What strategies improve sustainability in synthesizing this compound?
- Methodological Answer : Replace volatile solvents (e.g., MeCN) with water under microwave irradiation, reducing reaction time from hours to minutes . Catalytic systems like ZnCl₂ (10 mol%) in toluene at 80°C enhance atom economy, achieving yields up to 85% . Monitor via TLC and optimize catalyst loading to minimize waste .
Q. How can computational modeling predict its reactivity or binding modes?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrophilic/nucleophilic sites for derivatization. Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., M. tuberculosis enzymes) identifies potential binding interactions. Validate with molecular dynamics simulations to assess stability .
Q. How should researchers address contradictions in reported synthetic yields or biological data?
- Methodological Answer : Replicate protocols with controlled variables (e.g., temperature, solvent purity). For yield discrepancies, analyze intermediates via LC-MS to detect side products. In biological studies, standardize assays across labs (e.g., identical bacterial strains, incubation times) and use statistical tools (e.g., ANOVA) to assess significance .
Q. What stability considerations are critical for long-term storage?
- Methodological Answer : Store at -20°C in anhydrous DMSO under argon to prevent hydrolysis of the oxazinone ring. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC. For lab use, aliquot to avoid freeze-thaw cycles and confirm integrity via HRMS before experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
